molecular formula C19H19O3P B12518271 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- CAS No. 652972-58-2

2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)-

Cat. No.: B12518271
CAS No.: 652972-58-2
M. Wt: 326.3 g/mol
InChI Key: TYQASKPXNOFBEW-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- is a cyclopentene-derived compound featuring a diphenylphosphinyl substituent at the 2-position of the cyclopentene ring and an acetic acid moiety. Its synthesis typically involves lithium-bromine exchange reactions to introduce the phosphinyl group .

Properties

CAS No.

652972-58-2

Molecular Formula

C19H19O3P

Molecular Weight

326.3 g/mol

IUPAC Name

2-(2-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid

InChI

InChI=1S/C19H19O3P/c20-19(21)14-15-8-7-13-18(15)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-13,15H,7-8,14H2,(H,20,21)

InChI Key

TYQASKPXNOFBEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Phosphine-Catalyzed [3+2] Annulation

Principle : Phosphine catalysts enable cycloaddition between α,β-unsaturated ketones and alkynoates to form cyclopentene scaffolds.
Procedure (adapted from):

  • React methyleneindolinone derivatives with diphenylphosphinyl-containing alkynoates (e.g., ethyl 2-(diphenylphosphinyl)propiolate) under catalysis by PPh₃.
  • Achieve regioselective annulation at 25–60°C in THF, yielding cyclopentene spiro-oxindoles.
    Key Data :
Catalyst Yield (%) Diastereoselectivity
PPh₃ 85–99 Up to 20:1

Advantages : High atom economy; modular substitution.
Limitations : Requires specialized alkynoate precursors.

Lithiation-Electrophilic Quenching

Principle : Directed lithiation at C2 of cyclopentene-acetic acid derivatives followed by phosphorylation.
Procedure (adapted from):

  • Protect the acetic acid group as a methyl ester.
  • Treat 2-bromo-1-cyclopentene-1-acetic acid methyl ester with n-BuLi (−78°C, THF) to generate a lithiated intermediate.
  • Quench with ClP(O)Ph₂ to install the diphenylphosphinyl group.
  • Hydrolyze the ester with LiOH/THF-H₂O.
    Key Data :
Step Conditions Yield (%)
Lithiation n-BuLi, THF, −78°C 60–75
Quenching ClP(O)Ph₂, 0°C 70–85

Advantages : Precise regiocontrol.
Limitations : Sensitive to moisture; requires cryogenic conditions.

Arbuzov Reaction Approach

Principle : Halogenated cyclopentenes undergo phosphorylation via Michaelis-Arbuzov reactions.
Procedure (adapted from):

  • Synthesize 2-bromo-1-cyclopentene-1-acetic acid ethyl ester via bromination of cyclopentene-acetic acid.
  • React with triethyl phosphite (P(OEt)₃) at 120°C to form a phosphonate intermediate.
  • Oxidize the phosphonate (H₂O₂, AcOH) to the phosphine oxide.
  • Saponify the ester to the carboxylic acid.
    Key Data :
Step Reagents Yield (%)
Arbuzov P(OEt)₃, 120°C, 12 h 65–80
Oxidation H₂O₂, AcOH, 50°C 90–95

Advantages : Scalable; uses inexpensive reagents.
Limitations : Multi-step pathway; over-oxidation risks.

Ring-Closing Metathesis (RCM)

Principle : Ruthenium-catalyzed RCM forms the cyclopentene ring from diene precursors.
Procedure (adapted from):

  • Prepare diene A with acetic acid and diphenylphosphinyl groups at terminal positions.
  • Treat with Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C for 24 h.
    Key Data :
Catalyst Conversion (%) Isolated Yield (%)
Grubbs II >95 70–85

Advantages : Stereoselective; tolerates functional groups.
Limitations : High catalyst cost; diene synthesis complexity.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost
[3+2] Annulation 85–99 High Moderate $$
Lithiation-Quenching 60–85 Very High Low $$$
Arbuzov Reaction 65–95 Moderate High $
RCM 70–85 High Moderate $$$$

Research Findings and Challenges

  • Regioselectivity : Lithiation (Method 2.2) offers superior control but requires stringent conditions.
  • Catalyst Efficiency : Phosphine catalysts (Method 2.1) enable rapid annulation but demand tailored substrates.
  • Functional Group Tolerance : RCM (Method 2.4) accommodates bulky groups but struggles with electron-deficient systems.
  • Key Challenge : Avoiding racemization during phosphorylation in asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphinyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the diphenylphosphinyl group is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions can produce phosphines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. GPR40 Agonist Activity
Recent research indicates that derivatives of cyclopentene-1-acetic acid may exhibit GPR40 agonist activity, making them potential candidates for the treatment of metabolic disorders such as diabetes. The GPR40 receptor is involved in glucose metabolism and insulin secretion, suggesting that compounds like 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- could play a role in diabetes management .

Case Study:
A study highlighted in a patent (WO2018182050A1) demonstrated that certain substituted cyclopentene derivatives could stimulate GLP-1 secretion, which is crucial for insulin release. This suggests that 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- may be effective in developing new therapeutic agents for diabetes .

Organic Synthesis Applications

2. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various reactions, including asymmetric synthesis and catalysis.

Case Study:
In synthetic chemistry, the compound has been utilized in the development of complex molecules through catalytic asymmetric reactions. For instance, research has shown its effectiveness in facilitating reactions that lead to the formation of chiral centers, which are essential in drug development .

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryPotential GPR40 agonist for diabetes treatment
Organic SynthesisBuilding block for asymmetric synthesis
Catalytic ReactionsInvolved in various catalytic processes

Mechanism of Action

The mechanism of action of 2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- involves its interaction with molecular targets and pathways in biological systems. The diphenylphosphinyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2,2-Diphenyl-2-Hydroxyacetic Acid (Benzilic Acid)
  • Structure : Contains a hydroxyl (-OH) group instead of a diphenylphosphinyl (-P(O)Ph₂) group at the 2-position.
  • Properties :
    • Lacks metal-coordination capacity due to the absence of a phosphinyl ligand.
    • Exhibits acidity from the hydroxyl and carboxylic acid groups, making it useful in organic synthesis (e.g., benzilic acid rearrangement) .
  • Applications : Primarily used in chemical synthesis rather than medicinal chemistry, unlike the phosphinyl derivative .
2-Cyclopentene-1-Acetic Acid (Parent Compound)
  • Structure : Lacks the diphenylphosphinyl group.
  • Classified as a skin and eye irritant (GHS Category 2/2A) .

Substituent Position Isomerism

4-(Diphenylphosphinyl)-4-[(1R)-1-Hydroxypentyl]-2-Cyclopentene-1-Acetic Acid Methyl Ester
  • Structure : Phosphinyl group at the 4-position of the cyclopentene ring, with additional hydroxypentyl and methyl ester groups.
  • Properties :
    • Altered stereoelectronic effects due to substituent positioning.
    • The methyl ester reduces solubility in aqueous media compared to the free acetic acid derivative .
  • Applications: Not explicitly studied for bioactivity but structurally relevant for probing substituent-position effects .

Amino-Substituted Analogs

α-Amino-2-Cyclopentene-1-Acetic Acid Methyl Ester
  • Structure: Features an amino (-NH₂) group instead of diphenylphosphinyl.
  • Properties: Enhanced nucleophilicity due to the amino group. Potential for peptide-like interactions, diverging from the metal-binding role of phosphinyl derivatives .
  • Applications : Primarily explored in synthetic organic chemistry for chiral building blocks .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Key Functional Group Coordination Capacity Bioactivity (Reported)
2-(Diphenylphosphinyl)-cyclopentene-acetic acid 2 -P(O)Ph₂, -COOH High (metal ligands) Anticancer (in vitro)
Benzilic acid 2 -OH, -COOH None Synthetic intermediate
4-(Diphenylphosphinyl)-cyclopentene-acetic acid methyl ester 4 -P(O)Ph₂, -COOCH₃ Moderate Not reported
α-Amino-cyclopentene-acetic acid methyl ester 2 -NH₂, -COOCH₃ Low Chiral synthesis

Table 2: Physicochemical Properties

Compound Name Molecular Formula CAS Registry Number Solubility (Predicted) Toxicity Profile
2-(Diphenylphosphinyl)-cyclopentene-acetic acid C₂₀H₁₉O₃P Not explicitly listed Low (hydrophobic) Not fully characterized
Benzilic acid C₁₄H₁₂O₃ 76-93-7 Moderate (polar) Low
2-Cyclopentene-1-acetic acid C₇H₁₀O₂ 13668-61-6 Low Irritant

Discussion of Comparative Advantages

  • Coordination Chemistry: The diphenylphosphinyl group in the target compound outperforms hydroxyl or amino analogs in forming stable metal complexes, critical for anticancer drug design .
  • Bioactivity : Unlike benzilic acid or the parent cyclopentene-acetic acid, the phosphinyl derivative shows selective cytotoxicity against breast cancer cells, though direct comparisons with positional isomers (e.g., 4-phosphinyl) are lacking .
  • Synthetic Utility: Amino and ester variants are more suited for chiral synthesis, whereas phosphinyl derivatives prioritize metal-mediated applications .

Biological Activity

2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including asymmetric catalysis and structure-based design. Notably, the synthesis of related cyclopentene derivatives has been reported in the literature, highlighting the importance of cyclopentene scaffolds in drug design. For instance, the use of ring-closing metathesis has been employed to create potent inhibitors for proteases like thrombin and HCV NS3 .

Antitumor Properties

Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, Cephalotaxus alkaloids, which share structural features with cyclopentene derivatives, have demonstrated notable anti-leukemic effects. Homoharringtonine, a prominent alkaloid from this family, has been effective against various leukemia types and is recognized for its ability to inhibit protein synthesis .

Enzyme Inhibition

2-Cyclopentene-1-acetic acid derivatives have been evaluated for their ability to inhibit specific enzymes. The diphenylphosphinyl group enhances the binding affinity to target enzymes, which may lead to therapeutic applications in treating diseases like cancer and viral infections. Studies on related compounds have shown low nanomolar activity against proteases, suggesting that modifications in the cyclopentene structure can significantly impact biological efficacy .

Structure-Activity Relationships (SAR)

The biological activity of 2-Cyclopentene-1-acetic acid is heavily influenced by its structural components. The presence of the diphenylphosphinyl moiety is crucial for enhancing biological activity. A SAR analysis reveals that variations in substituents on the cyclopentene ring can lead to changes in potency and selectivity against various biological targets .

Case Studies

StudyCompoundBiological ActivityFindings
Thrombin InhibitorsAnticoagulantPotent inhibition with low nanomolar IC50 values
HCV NS3 Protease InhibitorsAntiviralEffective against Hepatitis C with significant selectivity
Cephalotaxus AlkaloidsAntileukemicDemonstrated efficacy in leukemia models

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